N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3OS/c20-19(21,22)16-12-15(13-6-7-13)24-17(25-16)8-10-23-18(26)9-11-27-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOKZVQYRIGAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)CCSC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide is a synthetic compound characterized by its unique structural features, which include a pyrimidine ring with a trifluoromethyl group and a cyclopropyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₅F₃N₂OS
- Molecular Weight : 320.35 g/mol
The trifluoromethyl group enhances lipophilicity and biological activity, while the cyclopropyl structure contributes to its pharmacological profile.
| Component | Description |
|---|---|
| Pyrimidine Core | Contains a trifluoromethyl group enhancing metabolic stability. |
| Cyclopropyl Moiety | Contributes to unique binding interactions with biological targets. |
| Phenylthio Group | May play a role in receptor affinity and selectivity. |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. The trifluoromethyl substitution is known to enhance the compound's metabolic stability, which is crucial for prolonged biological activity.
- Mechanism of Action : The compound likely interacts with specific enzymes involved in metabolic pathways, potentially influencing processes related to inflammation and cancer.
- Case Studies : In vitro studies have shown that compounds with similar structural features inhibit key enzymes involved in tumor progression.
Research Findings
Recent investigations into the biological activity of related compounds have provided insights into their mechanisms of action and therapeutic potential.
- Cancer Cell Lines : Studies have highlighted the ability of similar compounds to inhibit the growth of cancer cell lines without affecting healthy cells, indicating selective toxicity.
- Inflammatory Pathways : Research has shown that certain derivatives can modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The table below compares the structural features and hypothesized properties of the target compound with structurally related analogs from literature:
Key Comparisons
a) Pyrimidine vs. Phthalimide Core
- The target compound’s pyrimidine core is more likely to engage in hydrogen bonding with biological targets (e.g., kinases) compared to the phthalimide core in 3-chloro-N-phenyl-phthalimide, which is primarily used in polymer synthesis . The pyrimidine ring’s nitrogen atoms enhance electronic interactions, whereas the phthalimide’s rigid, planar structure limits bioavailability for therapeutic applications.
b) Trifluoromethyl vs. Chloro/Methyl Substituents
- Chloro substituents are associated with higher toxicity risks, while methyl groups may reduce steric hindrance .
c) Thioether Linkages
- The phenylthio group in the target compound’s propanamide side chain offers balanced lipophilicity and solubility, contrasting with the thioacetate group in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, which may hydrolyze in vivo. Thiazolyl or thienyl thioethers in excluded benzamide derivatives () exhibit heterocyclic specificity but may introduce synthetic complexity .
Hypothesized Pharmacological and ADMET Profiles
Activity Predictions
- Kinase Inhibition : The pyrimidine core and trifluoromethyl group align with features of kinase inhibitors (e.g., EGFR or VEGFR inhibitors). The cyclopropyl group may restrict rotational freedom, enhancing target binding compared to methyl-substituted analogs .
- Antiviral Potential: Pyrimidine derivatives often interfere with viral replication machinery. The phenylthio moiety could modulate solubility for cell membrane penetration.
ADMET Considerations
- Metabolism : The trifluoromethyl group likely reduces oxidative metabolism, improving half-life over compounds with methyl or chloro groups.
- Toxicity: The phenylthio group may pose lower toxicity risks compared to nitro or cyano substituents in excluded analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
